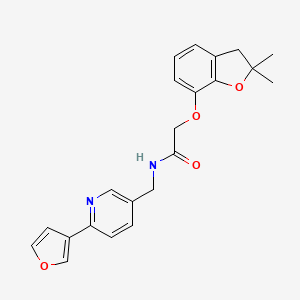
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, featuring a benzofuran moiety linked to a furan-pyridine derivative through an acetamide group, suggests various pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 341.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways. The presence of the benzofuran and pyridine rings may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of benzofuran derivatives have shown potent inhibition of cancer cell lines such as prostate cancer (PC-3) and leukemia cells at low micromolar concentrations .
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
- Specific IC50 values were determined for different cell lines, indicating the compound's effectiveness at sub-micromolar concentrations.
- In Vivo Studies :
Other Biological Activities
Aside from anticancer effects, preliminary data suggest potential activities in other areas:
- Antimicrobial Activity : Some derivatives have shown efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways.
Case Studies
-
Study on Prostate Cancer Cells :
- A study evaluated the effects of the compound on PC-3 prostate cancer cells. Results showed over 90% inhibition of cell proliferation at a concentration of 300 nM after 48 hours of treatment .
- The study further explored structure-activity relationships (SAR), identifying critical functional groups necessary for biological activity.
-
Leukemia Cell Line Assessment :
- Another study focused on the compound's effects on K562 leukemia cells. The results indicated significant cytotoxicity and apoptosis induction through activation of caspase pathways.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(2)10-16-4-3-5-19(21(16)28-22)27-14-20(25)24-12-15-6-7-18(23-11-15)17-8-9-26-13-17/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGHJHMKCMPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CN=C(C=C3)C4=COC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














